N-benzoyl-N'-(4-tritylphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

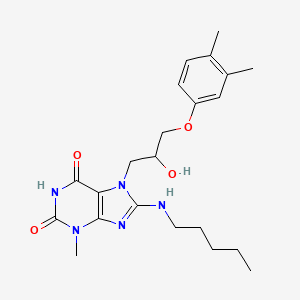

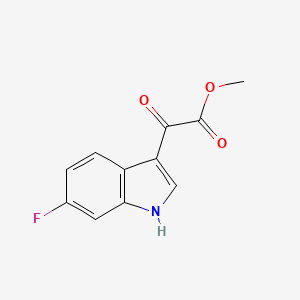

N-benzoyl-N'-(4-tritylphenyl)thiourea, also known as BTPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-benzoyl-N’-(4-tritylphenyl)thiourea derivatives have been synthesized and evaluated for their antibacterial activity. The compounds were tested against both gram-positive (Micrococcus luteus and Bacillus cereus) and gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria using the agar well diffusion method. This research sheds light on their potential as antimicrobial agents .

Anticancer Properties

Thiourea derivatives, including those with heterocyclic cores, have shown significant anticancer activity against various cancer types, such as prostate, lung, breast, and liver cancer. N-benzoyl-N’-(4-tritylphenyl)thiourea may exhibit similar properties, making it a promising candidate for further investigation in cancer research .

Metal Coordination and Analytical Applications

Schiff base compounds containing thiourea moieties are useful in metal coordination chemistry. N-benzoyl-N’-(4-tritylphenyl)thiourea derivatives could serve as ligands for metal ions, potentially leading to applications in catalysis and analytical chemistry .

Other Potential Activities

Thiourea derivatives have been explored for various activities:

- Micelle Formation and Protein Denaturation : Thioureas can impact micelle formation and protein stability .

Crystal Growth

Interestingly, N,N-dimethylformamide (DMF) plays dual roles in the synthesis of benzothiazoles from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea. DMF acts not only as a solvent but also as a reaction reagent, catalyst, and stabilizer .

Mecanismo De Acción

Target of Action

N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is a type of thiourea derivative. Thiourea derivatives have been found to exhibit significant antibacterial activity . Therefore, the primary targets of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea are likely to be bacterial cells.

Mode of Action

These compounds typically interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes within the bacterial cells .

Biochemical Pathways

Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial growth and survival .

Result of Action

The result of the action of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is the inhibition of bacterial growth due to its antibacterial activity . This is likely achieved through the disruption of essential biochemical processes within the bacterial cells.

Propiedades

IUPAC Name |

N-[(4-tritylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N2OS/c36-31(25-13-5-1-6-14-25)35-32(37)34-30-23-21-29(22-24-30)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H,(H2,34,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHOFYPQGBYKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(4-tritylphenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)

![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)

![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2912064.png)

![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)